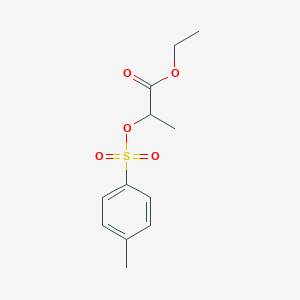
(S)-Ethyl 2-(tosyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(tosyloxy)propanoate typically involves the esterification of 2-(Toluene-4-sulfonyloxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted propionic acid derivatives.
Hydrolysis: 2-(Toluene-4-sulfonyloxy)propionic acid and ethanol.
Reduction: 2-(Toluene-4-sulfonyloxy)propanol.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-(tosyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Toluene-4-sulfonyloxy)propionic acid methyl ester
- (Toluene-4-sulfonyloxy)-acetic acid ethyl ester
- 2-(Toluene-4-sulfonyloxy)butanoic acid ethyl ester
Uniqueness
(S)-Ethyl 2-(tosyloxy)propanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemical synthesis and research .
Propiedades
Fórmula molecular |
C12H16O5S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Clave InChI |
SNLMUZGICZJWKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















